N-(3-acetylphenyl)-3-chloro-4-fluorobenzenesulfonamide
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Overview
Description
N-(3-acetylphenyl)-3-chloro-4-fluorobenzenesulfonamide is an organic compound belonging to the sulfonamide class Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-3-chloro-4-fluorobenzenesulfonamide typically involves a multi-step process. One common method includes the following steps:
Sulfonation: The sulfonamide group is introduced by reacting the acetylated phenyl compound with chlorosulfonic acid, followed by neutralization with ammonia or an amine.
Halogenation: The chloro and fluoro groups are introduced through halogenation reactions using appropriate halogenating agents such as chlorine gas or fluorine-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-3-chloro-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol, depending on the reagents and conditions used.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling, where the halogenated aromatic ring reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions include various substituted derivatives, carboxylic acids, alcohols, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-acetylphenyl)-3-chloro-4-fluorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: The compound is used in molecular docking studies to investigate its interactions with biological targets such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-3-chloro-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit the activity of bacterial enzymes by binding to their active sites, thereby preventing the synthesis of essential biomolecules. The presence of the sulfonamide group is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- 1-tosyl-1H-imidazole
Uniqueness
N-(3-acetylphenyl)-3-chloro-4-fluorobenzenesulfonamide is unique due to the presence of both chloro and fluoro substituents on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, lipophilicity, and ability to interact with various biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(3-acetylphenyl)-3-chloro-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO3S/c1-9(18)10-3-2-4-11(7-10)17-21(19,20)12-5-6-14(16)13(15)8-12/h2-8,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVKMVMTOGAXFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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